molecular formula C8H8ClFO B1586107 2-(2-Chloro-6-fluorophenyl)ethanol CAS No. 214262-86-9

2-(2-Chloro-6-fluorophenyl)ethanol

Cat. No. B1586107
M. Wt: 174.6 g/mol
InChI Key: UYZAUXBNFFFZFA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“2-(2-Chloro-6-fluorophenyl)ethanol” is a chemical compound with the molecular formula C8H8ClFO . It is used in research and is not intended for human or veterinary use.


Synthesis Analysis

While specific synthesis methods for “2-(2-Chloro-6-fluorophenyl)ethanol” were not found, similar compounds are often synthesized through various chemical reactions involving the parent phenyl compound .


Molecular Structure Analysis

The molecular structure of “2-(2-Chloro-6-fluorophenyl)ethanol” consists of a benzene ring with chlorine and fluorine substituents at the 2nd and 6th positions, respectively, and an ethanol group at the 1st position .


Physical And Chemical Properties Analysis

“2-(2-Chloro-6-fluorophenyl)ethanol” has a molecular weight of 174.6 g/mol . It has a density of 1.284g/cm3 and a boiling point of 238.2ºC at 760 mmHg . The compound is a liquid at room temperature .

Scientific Research Applications

X-Ray Crystal Structures in Organic Synthesis

The study by Percino et al. (2008) focuses on the X-ray crystal structures of intermediates obtained from the condensation reaction of 2-methylpyridine with p-fluorobenzaldehyde. Although the compound directly mentioned differs, it provides insight into how similar compounds, including those with chloro-fluorophenyl groups, can be synthesized and structurally characterized. The structural analysis of these compounds aids in understanding their chemical behavior and potential applications in organic synthesis (Percino, Chapela, Montiel, & Rodríguez-Barbarín, 2008).

Biotransformation-mediated Synthesis

Martínez et al. (2010) describe an efficient biotransformation-mediated synthesis of (1S)-1-(2,6-dichloro-3-fluorophenyl)ethanol, highlighting the utility of biocatalysis in producing enantiomerically pure compounds. This process is crucial for creating key intermediates required for pharmaceuticals, showcasing the compound's role in drug synthesis via environmentally friendly methods (Martínez, Keller, Meijer, Metselaar, Kruithof, Moore, & Pei-Pei, 2010).

Fluorescence Studies in Chemical Analysis

Hisham et al. (2019) conducted fluorescence studies on selected N-aryl-2-aminoquinolines, demonstrating the impact of different solvents on fluorescence behavior. The research reveals how hydrogen bonding and electron transfer affect fluorescence, potentially offering a method to study similar compounds' interactions and properties in various environments (Hisham, Tajuddin, Chee, Hasan, & Abdullah, 2019).

Environmental Biodegradation Studies

Research on the biodegradation of fluorotelomer alcohols in activated sludge by Zhao et al. (2013) and Wang et al. (2017) illuminates the fate of such compounds in wastewater treatment processes. These studies contribute to understanding how compounds with chloro-fluorophenyl groups might interact with microbial communities and degrade in environmental settings, providing insights into pollution control and bioremediation strategies (Zhao, McCausland, Folsom, Wolstenholme, Sun, Wang, & Buck, 2013); (Wang, Hou, Zhang, Zhou, & Lu, 2017).

Safety And Hazards

“2-(2-Chloro-6-fluorophenyl)ethanol” may cause skin irritation, serious eye irritation, and respiratory irritation . It should be handled with care, using appropriate personal protective equipment, and stored in a dry place at 2-8°C .

properties

IUPAC Name

2-(2-chloro-6-fluorophenyl)ethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8ClFO/c9-7-2-1-3-8(10)6(7)4-5-11/h1-3,11H,4-5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UYZAUXBNFFFZFA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)Cl)CCO)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8ClFO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40369800
Record name 2-(2-chloro-6-fluorophenyl)ethanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40369800
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

174.60 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(2-Chloro-6-fluorophenyl)ethanol

CAS RN

214262-86-9
Record name 2-(2-chloro-6-fluorophenyl)ethanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40369800
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-(2-chloro-6-fluorophenyl)ethanol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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